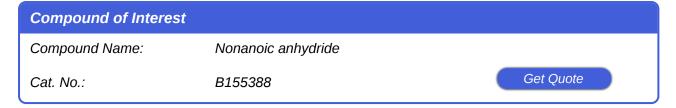


Spectroscopic Profile of Nonanoic Anhydride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Nonanoic anhydride** (CAS 623-64-3), a symmetrical anhydride derived from nonanoic acid. While a complete set of experimentally-derived spectra is not uniformly available in public databases, this document consolidates the available data and provides predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also presented to aid researchers in their analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Data Presentation

The mass spectrometry data for **Nonanoic anhydride** is available through Gas Chromatography-Mass Spectrometry (GC-MS).



Parameter	Value	Source
Molecular Formula	C18H34O3	INVALID-LINK
Molecular Weight	298.5 g/mol	INVALID-LINK
Exact Mass	298.2508 g/mol	SpectraBase
Ionization Type	Electron Ionization (EI)	SpectraBase

Key Fragmentation Peaks (m/z): While a full fragmentation pattern is not detailed here, the molecular ion peak (M+) would be expected at m/z 298. Common fragments would likely correspond to the loss of a nonanoyl group or parts of the alkyl chains.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of a liquid sample like **Nonanoic anhydride** using GC-MS.

Sample Preparation:

- Ensure the Nonanoic anhydride sample is free of particulate matter. If necessary, filter the sample.
- Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[1][2] The solvent should not co-elute with the analyte.
- Transfer the solution to a 2 mL glass autosampler vial.

Instrumentation:

- A typical setup would involve a gas chromatograph coupled to a mass spectrometer, such as a Shimadzu GC2010 Plus-QP 2020.[1]
- GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating a non-polar compound like Nonanoic anhydride.



Carrier Gas: Helium is commonly used as the carrier gas.[3]

GC Method:

- Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
- Oven Temperature Program: A temperature gradient is used to separate the analyte from any impurities. A typical program might be:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Injection Mode: Split or splitless injection can be used, depending on the sample concentration. For dilute samples, splitless injection is preferred to maximize the amount of sample reaching the column.

· MS Method:

- Ion Source Temperature: Typically set around 200-230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.[4]
- Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
- Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragments (e.g., m/z 40-400).

Data Analysis:

 The total ion chromatogram (TIC) will show peaks corresponding to the separated components.



 The mass spectrum of the peak corresponding to Nonanoic anhydride can be analyzed to confirm its molecular weight and study its fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For **Nonanoic anhydride**, the most characteristic absorptions are from the anhydride functional group.

Predicted Data Presentation

While a specific experimental spectrum for **Nonanoic anhydride** is not readily available, its IR spectrum is predicted to have the following key features based on the spectroscopy of similar aliphatic anhydrides.[5]

Functional Group	**Expected Absorption (cm ⁻¹) **	Vibration Mode	Intensity
C=O	~1820	Asymmetric Stretch	Strong
C=O	~1750	Symmetric Stretch	Strong
C-H (sp³)	2850-2960	Stretch	Strong
C-O	1000-1300	Stretch	Strong

Note: For non-cyclic anhydrides, the higher frequency (asymmetric) C=O stretching band is typically more intense than the lower frequency (symmetric) band.[5]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the "neat" sample preparation method, which is suitable for a liquid like **Nonanoic anhydride**.[6][7]

- Sample Preparation:
 - No dilution is necessary. The pure liquid sample is used directly.



 Ensure the sample is free from water, as this can obscure the O-H stretching region and damage the salt plates.

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.
- Two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[7]
 These plates should be stored in a desiccator to prevent damage from atmospheric moisture.

Spectrum Acquisition:

- Clean the salt plates with a dry, volatile solvent like acetone and allow them to dry completely.
- Place a single drop of Nonanoic anhydride onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
- Mount the "sandwiched" plates in the spectrometer's sample holder.
- Acquire a background spectrum of the empty spectrometer to account for atmospheric
 CO₂ and water vapor.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

 The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the data table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

Predicted Data Presentation

Experimental NMR data for **Nonanoic anhydride** is not readily available in public databases. The following tables present predicted chemical shifts (δ) in parts per million (ppm) based on the known effects of adjacent functional groups and alkyl chain structures. The predictions assume a standard deuterated solvent like CDCl₃.

¹H NMR (Predicted)

Proton Environment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH ₂ -C(=O)	2.2 - 2.5	Triplet (t)	4H
-CH ₂ -CH ₂ -C(=O)	1.6 - 1.8	Multiplet (m)	4H
-(CH ₂) ₅ -	1.2 - 1.4	Multiplet (m)	20H
-CH₃	0.8 - 1.0	Triplet (t)	6Н

¹³C NMR (Predicted)

Carbon Environment	Predicted Chemical Shift (δ, ppm)
-C(=O)O-	165 - 175
-CH ₂ -C(=O)	30 - 40
-CH ₂ -CH ₂ -C(=0)	25 - 35
Interior -CH ₂ -	22 - 32
-CH ₂ -CH ₃	~22
-CH₃	~14

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Foundational & Exploratory





This protocol provides a general procedure for acquiring NMR spectra of a liquid organic compound.[8][9]

Sample Preparation:

- Dissolve approximately 5-10 mg of Nonanoic anhydride in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.
- \circ A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference to the residual solvent peak.

Instrumentation:

- A high-field NMR spectrometer (e.g., 300 MHz or higher).
- The instrument should be properly tuned and the magnetic field shimmed on the sample to ensure high resolution.

• ¹H NMR Acquisition:

- Pulse Seguence: A standard single-pulse experiment is typically used.
- Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses ensures the protons have relaxed, allowing for accurate integration.
- Number of Scans: Usually 8-16 scans are sufficient for a sample of this concentration.

• ¹³C NMR Acquisition:

 Pulse Sequence: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon, which simplifies the spectrum and



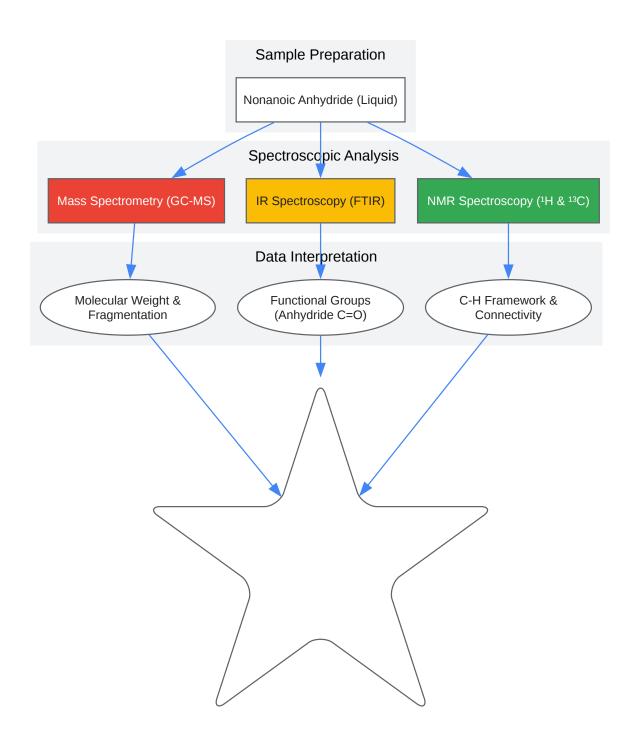
improves signal-to-noise.

- Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is standard.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more), depending on the sample concentration and desired signal-to-noise ratio.
- Data Processing and Analysis:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
 - For ¹H NMR, integrate the peaks to determine the relative ratios of protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **Nonanoic anhydride**.





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Caption: Workflow for Spectroscopic Analysis.



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